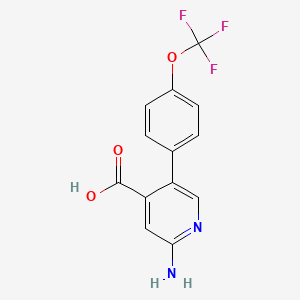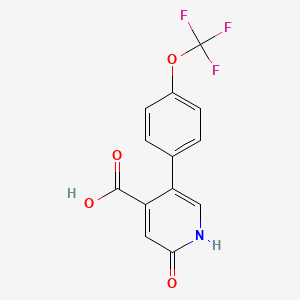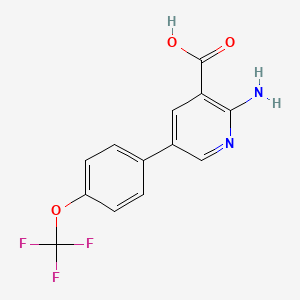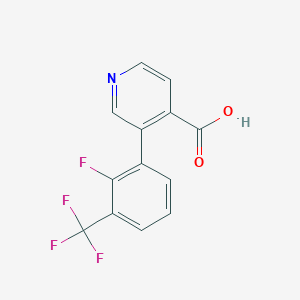
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid (3-FITPA) is a highly potent, selective and reversible inhibitor of the enzyme acetylcholinesterase (AChE). It is a novel compound with potential therapeutic applications for the treatment of Alzheimer’s disease and other neurodegenerative disorders. The compound has been studied extensively in vitro and in vivo and has been found to have a significant impact on the activity of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain.
科学的研究の応用
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been studied extensively in both in vitro and in vivo studies. In vitro studies have demonstrated that 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is a highly potent and selective inhibitor of AChE, with a Ki value of 0.1 nM. In vivo studies have demonstrated that 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is able to increase the levels of acetylcholine in the brain and reduce the symptoms of Alzheimer’s disease in animal models. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been used in a variety of other studies, such as studies of the pharmacokinetics of other drugs, studies of the effects of drugs on the central nervous system, and studies of the effects of drugs on memory and learning.
作用機序
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% works by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting AChE, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved cognitive function, improved memory, and improved learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% have been studied extensively. In vitro studies have demonstrated that 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is a highly potent and selective inhibitor of AChE, with a Ki value of 0.1 nM. In vivo studies have demonstrated that 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is able to increase the levels of acetylcholine in the brain and reduce the symptoms of Alzheimer’s disease in animal models. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has been found to have a variety of other effects, including the inhibition of the enzyme monoamine oxidase (MAO), the inhibition of the enzyme acetylcholine esterase (AChE), and the inhibition of the enzyme monoamine oxidase-A (MAO-A).
実験室実験の利点と制限
The advantages of using 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% in laboratory experiments include its high potency and selectivity, its low toxicity, and its ability to increase the levels of acetylcholine in the brain. However, there are some limitations to using 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% in laboratory experiments. For example, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% is not water soluble, which can make it difficult to use in certain experiments. In addition, 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% has a short half-life, which means that it must be administered frequently in order to maintain its efficacy.
将来の方向性
The potential future directions for 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% research include further studies of its mechanism of action and its biochemical and physiological effects, as well as the development of new therapeutic applications for the compound. In addition, further studies could be conducted to investigate the potential of 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for drug delivery and the development of new drug formulations. Finally, further studies could be conducted to investigate the potential of 3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for the development of new diagnostic methods and treatments for Alzheimer’s disease and other neurodegenerative disorders.
合成法
3-(2-Fluoro-3-trifluoromethylphenyl)isonicotinic acid, 95% can be synthesized in a variety of ways. One method involves the reaction of 2-fluoro-3-trifluoromethylphenyl isonicotinoyl chloride with sodium hydroxide in an aqueous medium. The reaction is carried out at room temperature and the product is isolated by precipitation with a suitable solvent. Another method involves the reaction of 2-fluoro-3-trifluoromethylphenyl isonicotinoyl chloride with potassium hydroxide in an aqueous medium. The reaction is carried out at room temperature and the product is isolated by precipitation with a suitable solvent.
特性
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-7(2-1-3-10(11)13(15,16)17)9-6-18-5-4-8(9)12(19)20/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBYSIZRUKHGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688254 |
Source


|
| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-18-2 |
Source


|
| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)
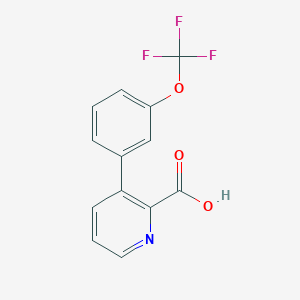
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393621.png)


